molecular formula C22H20O5 B5152113 allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B5152113
M. Wt: 364.4 g/mol
InChI Key: CYTZHZDUSVEGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as allyl chromen-4-one-2-carboxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the regulation of apoptosis. Activation of caspases leads to the cleavage of various cellular proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
Allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells, as mentioned earlier. In addition, this compound has also been shown to exhibit significant antibacterial activity against Gram-positive bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its potential applications in various fields of science. This compound has been studied for its anticancer and antimicrobial properties, making it a promising candidate for further research.
However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for research on allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One potential direction is to investigate its potential applications in other fields of science, such as materials science and nanotechnology. Another direction is to study its mechanism of action in more detail, in order to gain a better understanding of how it induces apoptosis in cancer cells. Finally, further research can be conducted to optimize the synthesis method of this compound, in order to improve its yield and purity.

Synthesis Methods

The synthesis of allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of 3-benzyl-4-methylcoumarin with allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate bromide in the presence of potassium carbonate. This reaction results in the formation of the desired product, which can be purified using column chromatography.

Scientific Research Applications

Allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate induces apoptosis in cancer cells by activating the caspase pathway.
In addition, this compound has also been studied for its antimicrobial properties. Research has shown that allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

properties

IUPAC Name

prop-2-enyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-3-11-25-21(23)14-26-17-9-10-18-15(2)19(22(24)27-20(18)13-17)12-16-7-5-4-6-8-16/h3-10,13H,1,11-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTZHZDUSVEGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

prop-2-en-1-yl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

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